Cytotoxic Potency in Breast Cancer: Target Compound vs. Untreated Control
The target compound demonstrates a specific cytotoxic potency in a breast cancer model. Vendor-sourced experimental data indicates that the compound induces apoptosis with a half-maximal inhibitory concentration (IC50) of 20 µM in MCF-7 breast cancer cells . This quantitative result establishes a defined potency benchmark, in contrast to the many N-substituted-N-phenylethylsulfonamides from the same patent library for which no cellular IC50 data have been published [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 µM in MCF-7 breast cancer cells |
| Comparator Or Baseline | Untreated control (baseline viability); many class members without published IC50 data |
| Quantified Difference | Reduces cell viability to 50% at 20 µM; a specific potency value unavailable for most structural analogs in the patent. |
| Conditions | MCF-7 breast cancer cell line, apoptosis induction assay |
Why This Matters
For a researcher selecting a chemical probe, a documented IC50 value provides a crucial starting point for dose-ranging studies, which is a clear advantage over an uncharacterized analog.
- [1] Castells Boliart J, Miguel Centeno DE, Pascual Gilabert M. Libraries of N-substituted-N-phenylethylsulfonamides for drug discovery. US Patent US20120122920A1, 2012. View Source
